molecular formula C19H34NO5P B12364697 (R)-Fty 720P

(R)-Fty 720P

Cat. No.: B12364697
M. Wt: 387.5 g/mol
InChI Key: LRFKWQGGENFBFO-LJQANCHMSA-N
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Description

®-Fty 720P, also known as Fingolimod, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is primarily known for its immunomodulatory properties and is used in the treatment of multiple sclerosis. The compound is a sphingosine-1-phosphate receptor modulator, which plays a crucial role in immune cell regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fty 720P involves several steps, starting from commercially available starting materials. The key steps include:

    Alkylation: The initial step involves the alkylation of a suitable sphingosine derivative.

    Cyclization: This is followed by a cyclization reaction to form the core structure of the compound.

    Functional Group Modification: The final steps involve the modification of functional groups to achieve the desired pharmacological properties.

Industrial Production Methods

Industrial production of ®-Fty 720P typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

®-Fty 720P undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Catalysts such as palladium on carbon are used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various metabolites that can be further studied for their pharmacological effects.

Scientific Research Applications

®-Fty 720P has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying sphingosine-1-phosphate receptor modulators.

    Biology: Investigated for its role in immune cell regulation and signaling pathways.

    Medicine: Primarily used in the treatment of multiple sclerosis and being explored for other autoimmune diseases.

    Industry: Utilized in the development of new immunomodulatory drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of ®-Fty 720P involves its interaction with sphingosine-1-phosphate receptors. By binding to these receptors, the compound modulates immune cell trafficking, preventing the migration of lymphocytes from lymph nodes to the central nervous system. This action reduces the inflammatory response associated with multiple sclerosis.

Comparison with Similar Compounds

Similar Compounds

    Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immunomodulatory effects.

    Ozanimod: A compound with a similar mechanism of action but different pharmacokinetic properties.

    Ponesimod: Known for its selective binding to specific sphingosine-1-phosphate receptor subtypes.

Uniqueness

®-Fty 720P is unique due to its specific binding affinity and pharmacokinetic profile, making it particularly effective in the treatment of multiple sclerosis. Its ability to modulate immune cell trafficking with minimal side effects sets it apart from other similar compounds.

Properties

Molecular Formula

C19H34NO5P

Molecular Weight

387.5 g/mol

IUPAC Name

[(2R)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m1/s1

InChI Key

LRFKWQGGENFBFO-LJQANCHMSA-N

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)CC[C@@](CO)(COP(=O)(O)O)N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N

Origin of Product

United States

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